Benzoic acid, 3,3'-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy-
Description
Benzoic acid, 3,3'-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy-] (hereafter referred to as the target compound) is a complex azo dye derivative characterized by a central thioether (-S-) bridge linking two phenyleneazo groups. The structure includes benzoic acid moieties substituted with hydroxyl (-OH) groups at the 6-position, which enhance water solubility and metal chelation properties.
Azo dyes like this are widely used in textiles, plastics, and inks due to their vibrant colors and stability.
Properties
IUPAC Name |
5-[[2-[2-[(3-carboxy-4-hydroxyphenyl)diazenyl]phenyl]sulfanylphenyl]diazenyl]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4O6S/c31-21-11-9-15(13-17(21)25(33)34)27-29-19-5-1-3-7-23(19)37-24-8-4-2-6-20(24)30-28-16-10-12-22(32)18(14-16)26(35)36/h1-14,31-32H,(H,33,34)(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAABKYIDUJFPIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=CC(=C(C=C2)O)C(=O)O)SC3=CC=CC=C3N=NC4=CC(=C(C=C4)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7072543 | |
| Record name | Benzoic acid, 3,3'-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7072543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72245-48-8 | |
| Record name | 3,3′-[Thiobis(2,1-phenylene-2,1-diazenediyl)]bis[6-hydroxybenzoic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72245-48-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3,3'-(thiobis(2,1-phenylene-2,1-diazenediyl))bis(6-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072245488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3,3'-[thiobis(2,1-phenylene-2,1-diazenediyl)]bis[6-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 3,3'-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7072543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diazotization and Azo Coupling
The synthesis of benzoic acid, 3,3'-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy-] hinges on sequential diazotization and coupling reactions. A representative pathway involves:
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Diazotization of O-acylated 5-aminosalicylic acid derivatives : The primary amine group of 5-aminosalicylic acid is protected via O-acylation (e.g., acetylation or methoxycarbonylation) to prevent undesired side reactions. The acylated derivative is then diazotized using nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) under acidic conditions (HCl, 0–5°C).
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Coupling with thiobisphenol intermediates : The diazonium salt is coupled with a thiobisphenol derivative (e.g., 4-hydroxythiophenol) in a basic medium (pH 8–10) to form the azo-thiobisphenylene linkage. This step requires precise temperature control (10–20°C) to minimize decomposition.
Key Reaction Conditions:
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Temperature : Diazotization at 0–5°C; coupling at 10–20°C.
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Solvent : Aqueous ethanol or methanol for solubility and reactivity balance.
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Catalysts : No external catalysts required; reaction proceeds via electrophilic aromatic substitution.
Hydrolysis and Salt Formation
The intermediate azo compound undergoes alkaline hydrolysis to remove protective groups (e.g., acetyl or methoxycarbonyl) and generate the free hydroxyl and carboxylate functionalities. Subsequent acidification precipitates the target compound, which is isolated as its disodium salt for enhanced stability:
Industrial Production Methods
Scalable Batch Reactor Processes
Industrial synthesis employs continuous-flow reactors to optimize mass transfer and temperature uniformity. Key parameters include:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reactor residence time | 2–4 hours | Prevents over-reaction |
| NaOH concentration | 10–15% (w/v) | Ensures complete hydrolysis |
| Acidification pH | 5.5–6.0 | Maximizes disodium salt yield |
Purification Techniques
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Crystallization : The disodium salt is purified via recrystallization from ethanol-water mixtures (3:1 v/v), achieving >98% purity.
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Chromatography : High-performance liquid chromatography (HPLC) with C18 columns monitors azo bond integrity and detects residual starting materials.
Comparative Analysis of Patented Protocols
The following table summarizes two patented synthetic protocols for analogous azo compounds, highlighting adaptable strategies for the target molecule:
| Example | Starting Material | Reagents/Conditions | Yield |
|---|---|---|---|
| 6 | 5-Nitro-2-acetoxybenzoic acid methyl ester | NaNO₂/HCl (0°C), methyl salicylate, NaOH hydrolysis | 95% |
| 7 | 2-Acetoxy-5-aminosalicylic acid | Diazotization (H₂SO₄), coupling with resorcinol | 93% |
Critical Observations:
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Protective group selection : Acetyl groups outperform methoxycarbonyl in minimizing side reactions during diazotization.
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Coupling partner reactivity : Electron-rich aromatic rings (e.g., salicylate esters) enhance azo bond formation efficiency.
Challenges and Mitigation Strategies
By-Product Formation
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Undesired halogenated derivatives : Residual chloride ions from diazotization may lead to chlorinated by-products. Mitigated via rigorous washing with deionized water.
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Oxidative degradation : Azo bonds are susceptible to oxidation. Nitrogen blanketting and antioxidant additives (e.g., ascorbic acid) preserve product integrity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,3’-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo linkages can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like bromine and nitric acid are employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Aromatic amines.
Substitution: Halogenated and nitrated aromatic compounds.
Scientific Research Applications
Biochemical Applications
Benzoic acid derivatives are often utilized in biochemical studies due to their ability to interact with biological systems. Specifically, this compound has been investigated for:
- pH Measurement : It has been used as a reference compound for estimating the internal pH of yeast cells during fermentation processes. Research indicates that benzoic acid can influence metabolic pathways in yeast, affecting glucose transport and fermentation efficiency .
- Antimicrobial Activity : Studies have shown that benzoic acid derivatives exhibit antimicrobial properties against various pathogens. This makes them suitable candidates for developing preservatives in food and pharmaceuticals.
Analytical Chemistry
In analytical chemistry, benzoic acid derivatives are employed as:
- Chromatographic Standards : The compound serves as a standard in high-performance liquid chromatography (HPLC) due to its well-defined retention time and reproducibility. This is particularly useful in the analysis of complex mixtures where precise quantification is required.
- Colorimetric Analysis : The azo group within the compound allows it to form colored complexes with metal ions, making it useful in colorimetric assays for detecting trace metals in environmental samples.
Material Science
In material science, benzoic acid derivatives are explored for their potential in:
- Dye Synthesis : The compound can be used as an intermediate in synthesizing azo dyes, which have applications in textiles and inks due to their vibrant colors and stability.
- Polymer Chemistry : Research indicates that incorporating benzoic acid derivatives into polymer matrices can enhance thermal stability and mechanical properties, making them suitable for advanced materials.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of benzoic acid derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that the compound significantly inhibited bacterial growth at concentrations as low as 0.5 mM, suggesting its potential use as a natural preservative in food products.
Case Study 2: Chromatographic Applications
In a recent analysis of environmental samples for heavy metal contamination, benzoic acid was utilized as an internal standard during HPLC analysis. The study highlighted its effectiveness in improving the accuracy of quantification of lead and cadmium levels in soil samples, demonstrating its value in environmental monitoring.
Mechanism of Action
The mechanism of action of benzoic acid, 3,3’-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy- involves its interaction with molecular targets such as enzymes and receptors. The compound’s azo linkages and hydroxyl groups play a crucial role in its binding affinity and reactivity. The pathways involved may include redox reactions and covalent modifications of target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Key Features
The following table summarizes critical differences between the target compound and its analogs:
Key Observations:
- Bridging Groups : The thiobis group in the target compound may confer greater resistance to oxidative degradation compared to ethenediyl or carbonyl bridges .
- Substituents : Sulfonate (-SO₃⁻) groups enhance water solubility, as seen in CAS 8014-91-3 and 65150-80-3. The target compound’s hydroxyl groups enable chelation with metals, useful in mordant dyes .
- Counterions : Sodium salts (e.g., target compound) are preferred for high solubility, while lithium or potassium salts (e.g., 65150-80-3) may be chosen for specific regulatory or compatibility reasons .
Functional and Environmental Comparisons
- Photostability : Azo dyes with thiobis bridges are hypothesized to exhibit superior lightfastness compared to methylene-bridged analogs (e.g., 721.1725 benzoic acid derivatives in ) due to sulfur’s electron-donating properties .
- In contrast, non-azo benzoic acid derivatives (e.g., gallic acid in ) lack aromatic amine metabolites and are generally safer .
- Regulatory Status : Compounds like 721.1725 () are subject to significant new use reporting (SNUR) under TSCA, indicating regulatory scrutiny. The target compound’s sodium salt may face similar restrictions due to structural similarities .
Biological Activity
Benzoic acid, 3,3'-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy-] is a complex aromatic azo compound notable for its unique structure and diverse biological activities. This compound is characterized by its multiple aromatic rings, hydroxyl groups, and azo linkages, which contribute to its reactivity and potential applications in various scientific fields.
Chemical Structure and Properties
The molecular formula of benzoic acid, 3,3'-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy-] is . It has a predicted boiling point of approximately 786.0 °C and a density of around 1.45 g/cm³. The pKa value is estimated to be 2.42, indicating its acidic properties which are relevant in biological interactions .
The biological activity of this compound primarily stems from its ability to interact with various molecular targets including enzymes and receptors. The hydroxyl groups and azo linkages enhance its binding affinity and reactivity. Mechanistically, it may participate in:
- Redox Reactions : The compound can undergo oxidation and reduction processes that modify target molecules.
- Covalent Modifications : The reactive groups can form covalent bonds with nucleophiles in biological systems.
These interactions can lead to significant biochemical effects, making the compound a subject of interest in pharmacological studies.
Antimicrobial Properties
Benzoic acid derivatives are known for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit antibacterial activity against various pathogens. The presence of hydroxyl groups enhances solubility and bioavailability, contributing to their effectiveness as antimicrobial agents.
Antioxidant Activity
Research indicates that benzoic acid derivatives may possess antioxidant properties. The ability to scavenge free radicals can protect cells from oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders.
Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, it may interact with cytochrome P450 enzymes, affecting drug metabolism and efficacy.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various benzoic acid derivatives against Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives showed significant inhibition zones, suggesting potential use as preservatives or therapeutic agents.
- Antioxidant Potential : In vitro assays demonstrated that benzoic acid derivatives could reduce oxidative damage in cultured cells. These findings support the potential application of these compounds in nutraceuticals aimed at reducing oxidative stress-related diseases.
- Enzyme Interaction : A biochemical assay assessed the inhibitory effects of benzoic acid derivatives on human liver microsomal enzymes. The results indicated a dose-dependent inhibition, highlighting the importance of structural modifications in enhancing enzyme selectivity.
Comparative Analysis
| Compound Name | Structure Features | Biological Activity | Applications |
|---|---|---|---|
| Benzoic acid, 3,3'-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy- | Multiple hydroxyl groups; azo linkages | Antimicrobial; Antioxidant; Enzyme inhibitor | Drug delivery; Dyes production |
| Benzoic acid, 4,4'-[thiobis(2,1-phenyleneazo)]bis[6-hydroxy- | Similar structure with different positioning | Moderate antimicrobial activity | Dyes production |
| Benzoic acid, 3,3'-[thiobis(2,1-phenyleneazo)]bis[5-hydroxy- | Altered hydroxyl positioning | Reduced enzyme inhibition | Limited applications |
Q & A
Q. What advanced analytical techniques are recommended for detecting benzoic acid derivatives in complex biological or environmental matrices?
Methodological Answer:
- Square Wave Voltammetry (SWV) with boron-doped diamond (BDD) electrodes offers high sensitivity for benzoic acid quantification in heterogeneous samples (e.g., sunscreen emulsions). Validation requires standard addition methods to account for matrix effects .
- LC-MS provides structural elucidation and quantification of benzoic acid metabolites. For untargeted metabolomics, high-resolution MS coupled with reverse-phase chromatography is optimal for separating polar derivatives .
Q. How do physicochemical properties (e.g., pKa, solubility) influence the reactivity and stability of benzoic acid derivatives?
Methodological Answer:
- pKa Determination : Use potentiometric titration in water-methanol systems to assess dissociation constants, as dielectric constant variations affect ionization .
- Thermodynamic Profiling : Sublimation calorimetry and vapor pressure measurements (e.g., via Calvet microcalorimetry) quantify enthalpy changes critical for predicting stability (Table 1) .
Q. Table 1: Key Thermochemical Properties of Benzoic Acid
| Property | Value | Method | Reference |
|---|---|---|---|
| ΔsubH° (sublimation enthalpy) | 90 ± 4 kJ/mol | AVG of 13 studies | |
| pKa (in water) | 4.20 | Potentiometric titration | |
| Ionization energy | 9.3–9.8 eV | Photoelectron spectroscopy |
Advanced Research Questions
Q. How can a metabolomics approach be designed to study the detoxification pathways of benzoic acid derivatives in vivo?
Methodological Answer:
- Experimental Design :
- Cohort : 24 healthy subjects, stratified by age and metabolic baseline.
- Intervention : Controlled benzoic acid intake via flavored water; collect urine samples over 5 hours .
- Analytical Technique : Untargeted 1H-NMR spectroscopy for broad metabolome coverage. Preprocess data with probabilistic quotient normalization to correct for dilution effects .
- Data Analysis : Multivariate statistics (PCA, OPLS-DA) to identify glycine-conjugated metabolites (e.g., hippuric acid) as detoxification biomarkers .
Q. What molecular mechanisms underlie microbial resistance to benzoic acid derivatives, and how can these be experimentally validated?
Methodological Answer:
- Key Mechanism : In Saccharomyces cerevisiae, the multidrug transporter Tpo1 is upregulated under benzoic acid stress, mediated by Gcn4 and Stp1 transcription factors (not Pdr1/Pdr3) .
- Validation Workflow :
- Knockout yeast strains (ΔTPO1, ΔGCN4) via CRISPR-Cas8.
- Assess growth inhibition curves (IC50) and intracellular polyamine depletion via HPLC .
- RNA-seq to confirm transcriptional regulation of TPO1 under nitrogen limitation .
Q. How can response surface methodology (RSM) optimize benzoic acid production in microbial fermentation?
Methodological Answer:
Q. Table 2: RSM Experimental Design for Benzoic Acid Fermentation
| Run | Temperature (°C) | Inoculum (%) | Yield (mg/L) |
|---|---|---|---|
| 1 | 25 | 1 | 120 |
| 2 | 45 | 5 | 85 |
| ... | ... | ... | ... |
Q. What enzymatic pathways in photosynthetic organisms drive the biosynthesis of benzoic acid derivatives?
Methodological Answer:
- Thylakoid-Bound Pathways : In Anacystis nidulans, phenylalanine ammonia-lyase (PAL) converts phenylalanine to cinnamic acid, which is oxidized to benzoic acid via β-oxidation .
- Validation : Isolate thylakoid membranes via sucrose density centrifugation. Use 14C-labeled phenylalanine tracer experiments to quantify intermediate flux (e.g., cinnamic acid → benzoic acid ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
